

Fexofenadine Impurity F: A Comprehensive Analytical Profile

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the basic analytical profile of **Fexofenadine Impurity F**, a known metabolite and impurity in the manufacturing of Fexofenadine. This document outlines its chemical identity, and typical analytical methodologies for its identification and quantification, and presents a general workflow for pharmaceutical impurity analysis.

Chemical Identity and Physical Properties

Fexofenadine Impurity F, chemically known as 2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid, is a recognized impurity in Fexofenadine.[1][2][3][4] Its fundamental properties are summarized in the table below.



Property	Value	References
Chemical Name	2-[4-[1-Hydroxy-4-[4- (hydroxydiphenylmethyl)piperid in-1-yl]butyl]phenyl]propanoic acid	[1][2][5]
CAS Number	185066-33-5	[1][5][6]
Molecular Formula	C31H37NO4	[1][5][6]
Molecular Weight	487.63 g/mol	[1][6]
Synonyms	Fexofenadine EP Impurity F	[2][5][7]

Analytical Methodologies

The analysis of Fexofenadine and its impurities, including Impurity F, predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for definitive identification. While specific analytical data for **Fexofenadine Impurity F** is not publicly available without the purchase of a certified reference standard, the following experimental protocols for Fexofenadine and its other impurities provide a strong starting point for its analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of Fexofenadine and its related substances. Several methods have been developed and validated for this purpose.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed for the determination of fexofenadine hydrochloride and its related substances in active pharmaceutical ingredients.[8]

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: C18, 150 mm x 4.6 mm, 5 μm particle size.[8]



- Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH 6.0.[8]
- Mobile Phase B: Methanol.[8]
- Gradient Program: A linear gradient is employed to achieve separation.
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.[8]
- Detection: UV at 254 nm.[8]
- Run Time: 70 minutes.[8]

Method 2: RP-HPLC for Fexofenadine Hydrochloride and its Organic Impurities (per USP Monograph)

This method is suitable for the separation of Fexofenadine Hydrochloride from its organic impurities.[1]

- Instrumentation: HPLC with UV detector.
- Column: L11 column (e.g., Kinetex Phenyl-Hexyl or Kinetex Biphenyl).[1]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., water adjusted to pH 2.0 with Phosphoric Acid).[1]
- Flow Rate: 1.5 mL/min (Isocratic).[1]
- Injection Volume: 20 μL.[1]
- Temperature: 25 °C.[1]
- Detector: UV at 220 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it a valuable tool for impurity profiling.



Stability-Indicating Gradient RP-UPLC Method

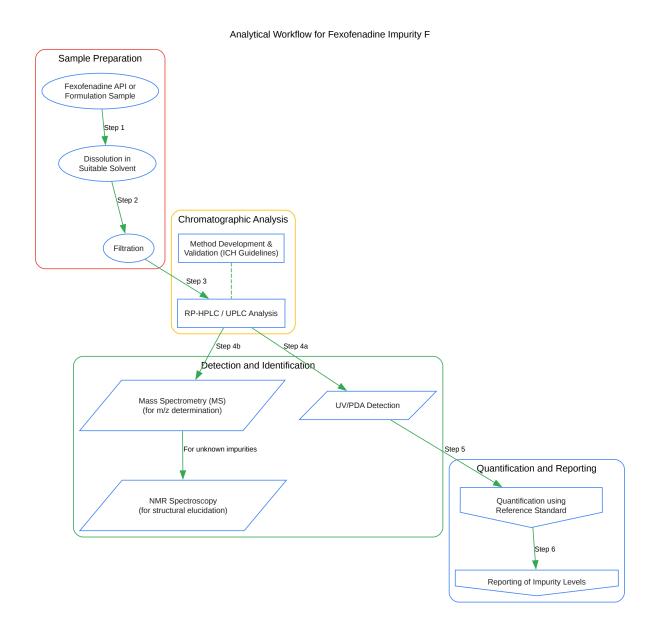
This method was developed for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCI.[9]

- Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.
- Column: Waters Acquity BEH C18 (100 mm x 2.1 mm), 1.7 μm particle size.[9]
- Mobile Phase A: 0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid.[9]
- Mobile Phase B: A mixture of water and acetonitrile (10:90 v/v).[9]
- Gradient Program (T/%B): 0/25, 10/25, 15/35, 33/60, 35/80, 36/25, and 40/25.[9]
- Flow Rate: 0.4 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detection Wavelength: 220 nm.[9]

Analytical Workflow for Impurity Profiling

The identification and quantification of pharmaceutical impurities like **Fexofenadine Impurity F** follows a structured analytical workflow. This process ensures the safety and efficacy of the final drug product.





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Caption: General analytical workflow for the identification and quantification of pharmaceutical impurities.

Conclusion

The analytical profile of **Fexofenadine Impurity F** is crucial for ensuring the quality and safety of Fexofenadine drug products. While specific quantitative data for this impurity is not readily available in the public domain, established analytical techniques such as RP-HPLC and UPLC provide a robust framework for its detection, identification, and quantification. The detailed methodologies and the general analytical workflow presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry. For definitive analysis, the use of a certified reference standard for **Fexofenadine Impurity F** is essential.

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